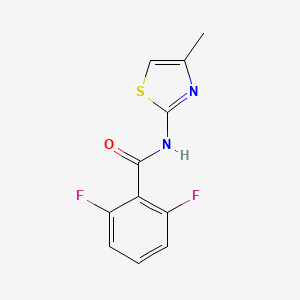

![molecular formula C18H18F3N3OS2 B4579590 2-{[(2-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4579590.png)

2-{[(2-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Übersicht

Beschreibung

Synthesis Analysis

Hydrazinecarbothioamide derivatives, including compounds similar to "2-{[(2-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide," are typically synthesized through condensation reactions involving hydrazine or its derivatives and isothiocyanates or thiocarbazide in the presence of suitable catalysts and solvents. For instance, Ramadan (2019) describes the synthesis of arylidene-hydrazinyl-thiazolines and their precursors by reacting isothiocyanatobenzene with hydrazine hydrate, followed by condensation with aromatic aldehydes (Ramadan, 2019). These methodologies emphasize the versatility of hydrazinecarbothioamides as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a hydrazine group attached to a carbothioamide moiety, which can engage in various intermolecular and intramolecular interactions, influencing the compound's crystalline structure and stability. For example, Sivajeyanthi et al. (2017) employed single crystal X-ray diffraction, Hirshfeld surface analysis, and frontier molecular orbital analysis to elucidate the structure of a hydrazinecarbothioamide derivative, revealing its stabilization through hydrogen bonding interactions (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives participate in various chemical reactions, leading to the formation of different heterocyclic compounds. Aly et al. (2018) demonstrated that reacting N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate yielded a variety of heterocyclic rings under different conditions, highlighting the reactivity and versatility of these compounds (Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Shakeel et al. (2014) investigated the solubility of a hydrazinecarbothioamide compound in different solvents, providing essential data for its formulation and use in chemical processes (Shakeel et al., 2014).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamide derivatives, such as reactivity, stability, and their ability to form complexes with metals, are influenced by their molecular structure. Coordination compounds of copper and nickel with hydrazinecarbothioamides, as studied by Pakhontsu et al. (2014), illustrate the capability of these compounds to act as ligands, forming complexes that exhibit biological activity (Pakhontsu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antioxidant Properties

Research has demonstrated that novel thiosemicarbazones, including compounds with structural similarities to 2-{[(2-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide, show promising antibacterial and antioxidant activities. For instance, a study by Karaküçük-İyidoğan et al. (2014) synthesized and evaluated 18 novel thiosemicarbazones, revealing that certain compounds exhibited excellent inhibition potency against Gram-positive pathogens such as Enterococcus faecalis and Staphylococcus aureus at low concentrations (0.5 μg/mL). These compounds also possessed significant antioxidant activity against radicals like DPPH and ABTS (Karaküçük-İyidoğan et al., 2014).

Corrosion Inhibition

The corrosion inhibition effect of similar compounds on metal surfaces in acidic solutions has been extensively studied. Nataraja et al. (2011) investigated the efficiency of certain organic molecules containing the methylthiophenyl moiety, demonstrating their effectiveness as mixed-type corrosion inhibitors for steel in hydrochloric acid solution. The study highlighted the influence of concentration, temperature, and immersion time on their performance (Nataraja et al., 2011).

Anticancer Activity

Coordination compounds of certain metals with derivatives of hydrazinecarbothioamide have shown potential in inhibiting the growth and propagation of cancer cells, such as the myeloid human leukemia HL-60 cell line. A study by Pakhontsu et al. (2014) on copper and nickel coordination compounds reported significant anticancer activity at low concentrations (Pakhontsu et al., 2014).

Antimicrobial Activity

Further research into thiazole derivatives, as conducted by Al-Mutabagani et al. (2021), revealed that these compounds exhibit effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study also evaluated their minimum inhibitory concentrations, suggesting potential for antibiotic development (Al-Mutabagani et al., 2021).

Eigenschaften

IUPAC Name |

1-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3OS2/c1-12-6-2-3-7-13(12)10-27-11-16(25)23-24-17(26)22-15-9-5-4-8-14(15)18(19,20)21/h2-9H,10-11H2,1H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCUNLAPHVSFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSCC(=O)NNC(=S)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)

![propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4579546.png)

![ethyl 4-[(2-methoxyethyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4579550.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea](/img/structure/B4579556.png)

![6-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4579563.png)

![4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4579571.png)

![2-ethyl 4-isopropyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4579572.png)

![ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4579579.png)

![2-(acetylamino)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4579584.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4579604.png)

![N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4579611.png)

![2,4-dichloro-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B4579616.png)

![1-phenyl-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4579622.png)